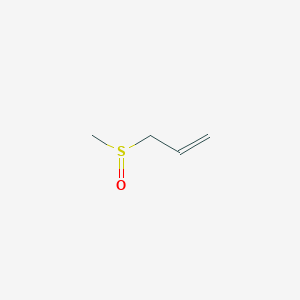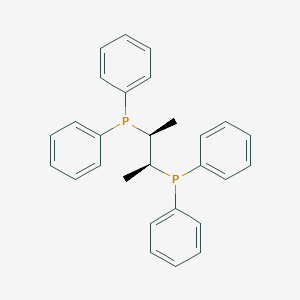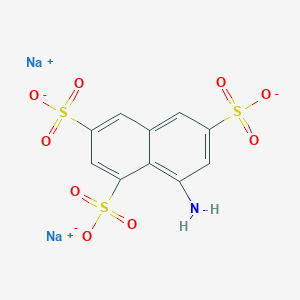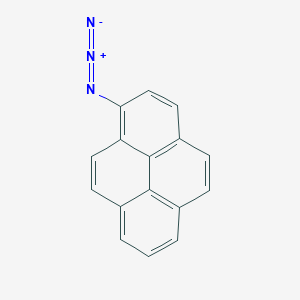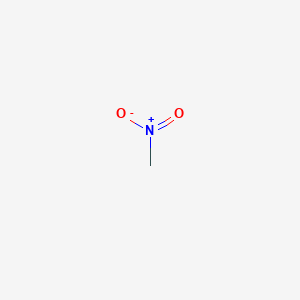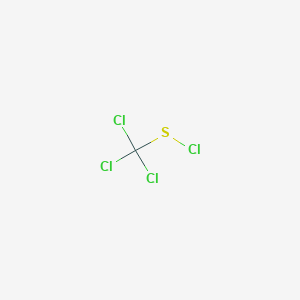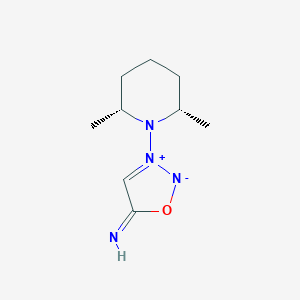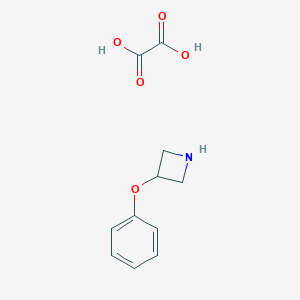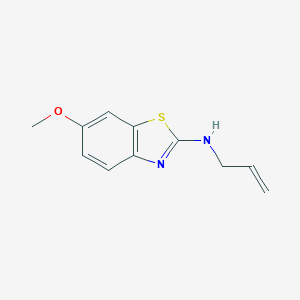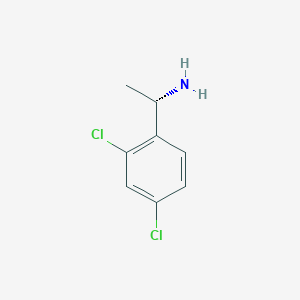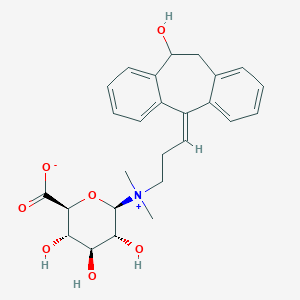
10-Hydroxyamitriptyline-N-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxyamitriptyline-N-glucuronide (10-OH-N-Glu) is a metabolite of amitriptyline, which is a tricyclic antidepressant drug. It has been found to have potential therapeutic effects in the treatment of depression and other mood disorders.
Wirkmechanismus
The mechanism of action of 10-Hydroxyamitriptyline-N-glucuronide involves the inhibition of the reuptake of serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which in turn enhances their effects on the postsynaptic receptors. The result is an improvement in mood and a reduction in anxiety.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 10-Hydroxyamitriptyline-N-glucuronide are related to its mechanism of action. It has been found to increase the levels of serotonin and norepinephrine in the brain, which leads to an improvement in mood and a reduction in anxiety. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 10-Hydroxyamitriptyline-N-glucuronide in lab experiments is its specificity for the inhibition of the reuptake of serotonin and norepinephrine. This makes it a useful tool for studying the effects of these neurotransmitters on mood and anxiety. However, one limitation is that it is a metabolite of amitriptyline, which is a drug that has multiple effects on the brain and other organs. This makes it difficult to isolate the effects of 10-Hydroxyamitriptyline-N-glucuronide from those of other metabolites and the parent drug.
Zukünftige Richtungen
There are several future directions for the study of 10-Hydroxyamitriptyline-N-glucuronide. One is to investigate its potential as a therapeutic agent for the treatment of depression and other mood disorders. Another is to explore its anti-inflammatory effects and their potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and its effects on other neurotransmitters and receptors in the brain.
Synthesemethoden
The synthesis of 10-Hydroxyamitriptyline-N-glucuronide involves the glucuronidation of 10-hydroxyamitriptyline. Glucuronidation is a process in which glucuronic acid is attached to a drug or its metabolite, making it more water-soluble and easier to excrete from the body. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which is present in the liver and other organs.
Wissenschaftliche Forschungsanwendungen
10-Hydroxyamitriptyline-N-glucuronide has been widely studied for its potential therapeutic effects in the treatment of depression and other mood disorders. It has been found to act as a potent inhibitor of the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood. In addition, it has been shown to have anxiolytic and anti-inflammatory effects.
Eigenschaften
CAS-Nummer |
130209-87-9 |
|---|---|
Produktname |
10-Hydroxyamitriptyline-N-glucuronide |
Molekularformel |
C26H31NO7 |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3Z)-3-(9-hydroxy-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]-dimethylazaniumyl]oxane-2-carboxylate |
InChI |
InChI=1S/C26H31NO7/c1-27(2,25-23(31)21(29)22(30)24(34-25)26(32)33)13-7-12-17-16-9-4-3-8-15(16)14-20(28)19-11-6-5-10-18(17)19/h3-6,8-12,20-25,28-31H,7,13-14H2,1-2H3/b17-12-/t20?,21-,22-,23+,24-,25+/m0/s1 |
InChI-Schlüssel |
ROSNKPATLOVTEX-MMVWVLHHSA-N |
Isomerische SMILES |
C[N+](C)(CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |
SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Kanonische SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Synonyme |
10-hydroxyamitriptyline-N-glucuronide 10-hydroxyamitriptyline-N-glucuronide, (E)-isomer 10-OH-AT-N-Gluc |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



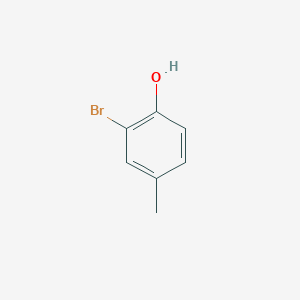
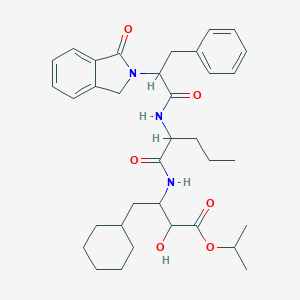
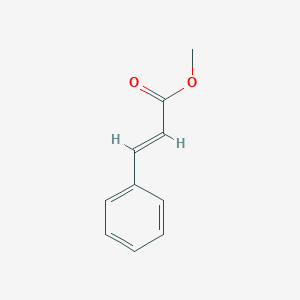
![[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol](/img/structure/B149222.png)
